Citflavanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-8,10,16,21,23H,9H2,1-2H3 |
InChI Key |
JTJIFFUHXHGAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)C |
Synonyms |
citflavanone |
Origin of Product |
United States |
Natural Occurrence and Isolation of Citflavanone
Botanical Sources of Citflavanone Discovery
The presence of this compound has been confirmed in multiple species within the Erythrina and Citrus genera, as well as in other distinct plant genera.
This compound has been isolated from several species of the genus Erythrina, a group of plants known to be rich in flavonoids. mdpi.comnih.gov
Erythrina crista-galli : this compound was isolated for the first time from the twigs of Erythrina crista-galli. mdpi.comnih.govresearchgate.net In one study, the ethyl acetate (B1210297) extract of the twigs yielded this compound, which was characterized using spectroscopic methods. mdpi.comnih.gov Another study also confirmed the isolation of this compound from this species. researchgate.netfrontiersin.org
Erythrina fusca : The stem bark of Erythrina fusca has been identified as a source of this compound. researchgate.netclockss.orgchula.ac.thstuartxchange.org It was isolated along with several other known compounds. researchgate.netclockss.org
Erythrina livingstoniana : Studies have led to the isolation of this compound from Erythrina livingstoniana. researchgate.netresearchgate.net Specifically, the root wood and stem bark have been investigated as sources. researchgate.netresearchgate.net
Erythrina lysistemon : While research on other Erythrina species is extensive, the direct isolation of this compound from Erythrina lysistemon is not explicitly detailed in the provided search results.
Table 1: Occurrence of this compound in Erythrina Species
| Species | Plant Part | Reference(s) |
| Erythrina crista-galli | Twigs | mdpi.comnih.govresearchgate.netresearchgate.netfrontiersin.org |
| Erythrina fusca | Stem Bark | researchgate.netclockss.orgchula.ac.thstuartxchange.org |
| Erythrina livingstoniana | Root Wood, Stem Bark | researchgate.netresearchgate.net |
This compound has also been reported in various species of the Citrus genus. nih.gov
Citrus natsudaidai : The roots and root barks of Citrus natsudaidai have been a source for the isolation of this compound. researchgate.netresearchgate.net
Citrus medica : this compound has been isolated from the roots and root barks of Citrus medica. researchgate.netresearchgate.net Additionally, the stem bark of Citrus medica L. var. sarcodactylis Swingle has been found to contain this compound. clockss.org Other studies on Citrus medica have focused on the isolation of other flavonoids, such as hesperetin. orientjchem.orgnih.govfrontiersin.org
Citrus reticulata : Research on Citrus reticulata has documented the presence of various flavonoids, and while this compound is associated with the Citrus genus, its specific isolation from C. reticulata is not explicitly stated in the provided results. ekb.eg
Citrus sinensis : this compound has been isolated from the root bark of Citrus sinensis var. brasiliensis. researchgate.netresearchgate.netusda.gov
Table 2: Occurrence of this compound in Citrus Species
| Species | Plant Part | Reference(s) |
| Citrus natsudaidai | Roots, Root Barks | researchgate.netresearchgate.net |
| Citrus medica | Roots, Root Barks, Stem Bark | researchgate.netresearchgate.netclockss.org |
| Citrus sinensis | Root Bark | researchgate.netresearchgate.netusda.gov |
Beyond Erythrina and Citrus, this compound has been identified in other plant genera.
Phyllodium pulchellum : The roots of Phyllodium pulchellum have been found to contain this compound. nih.govnih.govtrungtamthuoc.comchemfaces.comresearchgate.net It was isolated as part of a broader investigation into the plant's chemical constituents. nih.govchemfaces.com
Eleocharis tuberosa : There is no information in the provided search results indicating the isolation of this compound from Eleocharis tuberosa.
Isolation from Citrus Species (e.g., Citrus natsudaidai, Citrus medica, Citrus reticulata)
Methodologies for this compound Isolation from Natural Matrices
The isolation of this compound from plant materials involves a combination of extraction and chromatographic techniques to separate it from a complex mixture of other phytochemicals.
The initial step in isolating flavanones like this compound is extraction from the plant matrix. The choice of solvent and method is crucial for efficiently obtaining these compounds.
Solvent Extraction : Maceration is a common method for extracting citrus flavonoids, using solvents such as methanol (B129727), ethanol, acetone, or ethyl acetate. mdpi.com Methanol, often in an aqueous mixture (e.g., 70%), is frequently used for its efficiency in extracting flavonoids. mdpi.come3s-conferences.org For flavanone (B1672756) aglycones, more polar solvents are generally more effective. nih.gov The selection of the solvent is based on the polarity of the target flavonoids. uin-alauddin.ac.id
Modern Extraction Techniques : More advanced and environmentally friendly methods are also employed for flavonoid extraction, including ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE). mdpi.commdpi.com These techniques can offer higher yields and shorter extraction times compared to conventional methods. mdpi.com For instance, PLE has shown advantages in terms of lower cost and high yield for isoflavone (B191592) aglycones. mdpi.com
Following extraction, chromatographic methods are essential for the separation and purification of individual flavanones from the crude extract.
Column Chromatography : This is a fundamental technique used for the separation of flavonoids. researchgate.net Various stationary phases can be used, including silica (B1680970) gel, polyamide, and Sephadex. researchgate.netauctoresonline.org For example, the ethyl acetate extract of Erythrina crista-galli twigs was separated by column chromatography to isolate this compound. mdpi.comnih.gov Similarly, compounds from the stem bark of Erythrina fusca were separated using silica gel column chromatography. clockss.org
Flash Chromatography : This is a rapid form of column chromatography that uses pressure to speed up the separation process. It was used in the separation of compounds from the stem bark of E. fusca. clockss.org
Other Chromatographic Methods : Techniques like paper chromatography and thin-layer chromatography (TLC) are often used for the initial identification of flavonoids. researchgate.netauctoresonline.org High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and preparative purification of flavonoids. researchgate.netrsc.org Supercritical fluid chromatography (SFC) has also emerged as a green alternative to LC for the separation of flavanones. uva.es Gel filtration chromatography, using supports like Sephadex, is also employed for separating flavanols. nih.gov
Purification Strategies for Target Flavanones
The purification of flavanones like this compound from crude plant extracts is a multi-step process that employs various chromatographic techniques to separate the target compound from a complex mixture of other phytochemicals. scielo.br The choice of purification strategy depends on the polarity and chemical properties of the flavanone.
Column chromatography is a fundamental and widely used technique. scielo.br For this compound, both normal-phase and reversed-phase chromatography are effective. mdpi.com In normal-phase column chromatography, silica gel is a common stationary phase. mdpi.comteledyneisco.com The separation is achieved by eluting the column with a gradient of non-polar to more polar solvents. For example, this compound has been successfully purified from an Erythrina crista-galli extract using a silica gel column with a gradient elution of n-hexane and acetone. mdpi.com In another instance, a mixture of chloroform (B151607) and methanol (7:1) was used to elute this compound from a silica gel column when isolating it from Citrus sinensis. researchgate.net
Reversed-phase chromatography, often using octadecyl-silylated silica gel (ODS or C18) as the stationary phase, is another powerful method. mdpi.comteledyneisco.com This technique separates compounds based on their hydrophobicity. A subfraction containing this compound from E. crista-galli was purified using ODS column chromatography with a methanol:water (9:1) solvent system. mdpi.com
Besides traditional column chromatography, other methods are employed for flavonoid purification. Macroporous adsorption resins offer an efficient and environmentally friendly alternative, working through interactions like hydrogen bonding between the resin and the hydroxyl groups of flavonoids. nih.govmdpi.com Polyamide chromatography is also effective, as the amide groups in the polyamide can form hydrogen bonds with the phenolic hydroxyl groups of flavonoids, leading to good separation. nih.gov More advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are also used for the final purification and analysis of flavonoids. scielo.br Recrystallization can also be used as a final step to obtain highly pure flavonoid compounds. scielo.br
Table 2: Research Findings on this compound Purification
| Source Plant | Initial Extraction | Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) |
|---|---|---|---|---|
| Erythrina crista-galli | Methanol extraction followed by partitioning with n-hexane and ethyl acetate. mdpi.com | Column Chromatography | Silica gel | n-hexane:acetone (gradient) |
| Erythrina crista-galli | (from a subfraction) | Column Chromatography | ODS (Reversed-Phase) | methanol:water (9:1) |
| Citrus sinensis | Ethyl acetate extraction. researchgate.net | Column Chromatography | Silica gel | Chloroform:Methanol (7:1) |
This interactive table details specific purification strategies and solvents used in the isolation of this compound as reported in scientific literature.
Biosynthesis and Metabolic Pathways of Citflavanone
Elucidation of Citflavanone Biosynthetic Pathways
The journey to understanding the biosynthesis of complex natural products like this compound often involves a combination of tracer techniques, the use of isolated organs and tissues, grafting methods, and the study of mutant strains. snscourseware.org These methods help to identify the precursors, intermediates, and enzymes involved in the metabolic pathway. snscourseware.orgmdpi.comnih.gov The general flavonoid biosynthetic pathway is well-established, providing a roadmap for investigating the specific formation of this compound. mdpi.comnih.govmdpi.com
Precursor Compounds in Flavanone (B1672756) Biosynthesis
The biosynthesis of all flavonoids, including flavanones, begins with the phenylpropanoid pathway. nih.gov This pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key entry point into flavonoid synthesis. nih.govmdpi.com The synthesis of flavanones specifically requires the condensation of one molecule of a phenylpropanoyl-CoA, such as p-coumaroyl-CoA, with three molecules of malonyl-CoA. mdpi.comfrontiersin.orgnih.gov Malonyl-CoA itself is derived from acetyl-CoA through the action of acetyl-CoA carboxylase. mdpi.com
The initial steps leading to the core flavanone structure are summarized in the table below:
| Precursor/Intermediate | Synthesizing Enzyme(s) | Description |
| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | The starting amino acid for the phenylpropanoid pathway. mdpi.com |
| trans-Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | Formed from the deamination of phenylalanine. mdpi.com |
| p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | Hydroxylated from trans-cinnamic acid. mdpi.com |
| p-Coumaroyl-CoA | Chalcone (B49325) synthase (CHS) | An activated thioester that serves as one of the primary building blocks for the chalcone scaffold. mdpi.comnih.gov |
| Malonyl-CoA | Chalcone synthase (CHS) | Provides the three two-carbon units for the A-ring of the flavonoid structure. mdpi.com |
| Naringenin (B18129) Chalcone | Chalcone isomerase (CHI) | The initial C15 intermediate formed by the condensation of p-coumaroyl-CoA and malonyl-CoA. nih.gov |
| Naringenin | Various modifying enzymes | The foundational flavanone from which a diversity of other flavonoids are derived. mdpi.comnih.gov |
Enzymatic Steps and Catalytic Mechanisms Relevant to this compound Synthesis
The formation of the characteristic flavanone structure and its subsequent modifications, such as the prenylation seen in this compound, are catalyzed by a series of specific enzymes.
Chalcone synthase (CHS) is the first committed enzyme in the flavonoid biosynthetic pathway. nih.govfrontiersin.org It belongs to the type III polyketide synthase family and functions as a homodimer. mdpi.com CHS catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a C15 intermediate known as naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone). mdpi.comnih.govmdpi.com This reaction is a critical control point, channeling metabolites from general phenylpropanoid metabolism specifically into flavonoid synthesis. nih.govfrontiersin.org The expression of the CHS gene is often induced by stress conditions like UV light or infection, highlighting the role of flavonoids in plant defense. nih.gov
Following the formation of the chalcone, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to form the (2S)-flavanone, naringenin. nih.govmdpi.com This step is crucial for establishing the core three-ring structure of flavanones. nih.gov
From the central flavanone intermediate, naringenin, the pathway can branch to produce a vast array of flavonoid subclasses. nih.gov Flavone (B191248) synthases (FNS) are key enzymes in one of these branches, catalyzing the desaturation of flavanones to form flavones by introducing a double bond between the C-2 and C-3 positions of the C-ring. nih.govoup.commdpi.com There are two main types of FNS enzymes, FNSI and FNSII, which belong to different enzyme classes but catalyze the same reaction. mdpi.commdpi.com
FNSI enzymes are soluble Fe2+/2-oxoglutarate-dependent dioxygenases. mdpi.commdpi.com
FNSII enzymes are membrane-bound cytochrome P450 monooxygenases. oup.commdpi.comfrontiersin.org
In citrus, two type II FNS enzymes, CitFNSII-1 and CitFNSII-2, have been identified and shown to convert flavanones like naringenin into their corresponding flavones, which are precursors to polymethoxylated flavones. oup.com
A key structural feature of this compound is the presence of a prenyl group. This modification is catalyzed by enzymes called prenyltransferases (PTs). mdpi.comresearchgate.net These enzymes transfer a prenyl group, typically a five-carbon dimethylallyl diphosphate (B83284) (DMAPP) or a ten-carbon geranyl diphosphate (GPP), from a donor molecule to the flavonoid scaffold. nih.gov This prenylation step is a crucial process that couples the shikimate-acetate and isoprenoid pathways. nih.gov
Prenylation significantly increases the structural diversity and often enhances the biological activity of flavonoids. mdpi.comresearchgate.net Plant-derived prenyltransferases are often membrane-bound and can exhibit high regio- and stereospecificity. researchgate.net For example, a prenyltransferase from Sophora flavescens, SfN8DT-1, was identified as being responsible for the specific prenylation of naringenin at the 8-position. nih.gov Another prenyltransferase from the same plant, SfFPT, has been shown to be promiscuous, acting on various flavonoid types but with strict stereospecificity for (2S)-flavanones. researchgate.net In fungi, an aromatic prenyltransferase, FgPT1 from Fusarium globosum, was found to specifically catalyze the C-prenylation of various flavanones. mdpi.com The attachment of the prenyl group to the flavanone core is a critical step in the biosynthesis of compounds like this compound.
Function of Flavanone Synthase (FNS) in Stereospecificity and Diversification
Genetic and Transcriptomic Regulation of Flavanone Biosynthesis
The biosynthesis of flavonoids is tightly regulated at the genetic and transcriptomic levels. oup.com The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors (TFs). oup.commdpi.com
The primary regulatory mechanism involves a protein complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix–loop–helix (bHLH), and WD40 repeat protein families. oup.commdpi.com This complex orchestrates the spatial and temporal expression of flavonoid pathway genes during plant development and in response to environmental cues. oup.com
MYB Transcription Factors : These are key regulators, and different MYB proteins can activate specific branches of the flavonoid pathway. oup.comresearchgate.netmdpi.com For example, in Arabidopsis, AtMYB11, AtMYB12, and AtMYB111 are known to activate the expression of early biosynthetic genes like CHS, CHI, and F3H. researchgate.net
bHLH Transcription Factors : These proteins often work in concert with MYB TFs to regulate target gene expression. oup.com The interaction between specific MYB and bHLH proteins can determine which genes in the pathway are activated. oup.com
WD40 Proteins : These proteins act as a scaffold, facilitating the formation of the active MYB-bHLH transcription factor complex. oup.com
Transcriptomic analyses in various plants have revealed that the expression levels of genes such as CHS, CHI, F3H, and FLS are often correlated and regulated by this complex. acs.orgmdpi.com Furthermore, the regulatory genes themselves are part of intricate feedback loops, where the MBW complex can regulate the expression of its own components. oup.com This complex regulatory network allows plants to finely tune the production of specific flavonoids, like this compound, in response to developmental and environmental signals.
Metabolic Engineering Approaches for Flavanone Production
Metabolic engineering offers a promising and sustainable alternative to traditional chemical synthesis or extraction from natural sources for the production of flavanones like this compound. By harnessing the cellular machinery of microorganisms, particularly the well-characterized bacterium Escherichia coli, it is possible to construct and optimize biosynthetic pathways for the targeted synthesis of these valuable compounds. mdpi.com
Heterologous Expression Systems for Artificial Biosynthetic Pathways (e.g., in Escherichia coli)
The foundation of microbial flavanone production lies in the creation of artificial biosynthetic pathways through the heterologous expression of necessary enzymes in a host organism. nih.gov E. coli is a favored host due to its rapid growth, well-understood genetics, and the availability of extensive genetic manipulation tools. The core strategy involves assembling a functional pathway to convert central metabolites or supplemented precursors into the desired flavanone.
The biosynthesis of flavanones in an engineered microbe typically begins with an aromatic amino acid, such as phenylalanine or tyrosine. frontiersin.org A minimal enzymatic cascade for flavanone synthesis includes:
Phenylalanine Ammonia Lyase (PAL) or Tyrosine Ammonia Lyase (TAL) : These enzymes catalyze the initial deamination of phenylalanine to cinnamic acid or tyrosine to p-coumaric acid, respectively. nih.govnih.gov
4-Coumarate:CoA Ligase (4CL) : This enzyme activates the resulting phenylpropanoic acid (e.g., p-coumaric acid) by ligating it with coenzyme A (CoA) to form the corresponding CoA-thioester (e.g., p-coumaroyl-CoA). nih.govnih.gov
Chalcone Synthase (CHS) : CHS performs a key condensation reaction, combining one molecule of the p-coumaroyl-CoA with three molecules of malonyl-CoA (a precursor derived from the host's central metabolism) to form a chalcone scaffold, such as naringenin chalcone. nih.govnih.gov
Chalcone Isomerase (CHI) : This enzyme catalyzes the stereospecific isomerization of the chalcone into the corresponding flavanone, for instance, converting naringenin chalcone into (2S)-naringenin. nih.govnih.gov
Researchers have successfully constructed artificial gene clusters containing genes from various organisms to create these pathways in E. coli. For example, early work utilized PAL from the yeast Rhodotorula rubra, 4CL from the actinomycete Streptomyces coelicolor A3(2), and CHS from the licorice plant Glycyrrhiza echinata. nih.govoup.com The use of a bacterial 4CL was particularly advantageous as it could utilize both cinnamic acid and 4-coumaric acid, thereby bypassing the need for a cytochrome P450-dependent cinnamate-4-hydroxylase (C4H), which is often difficult to express functionally in E. coli. nih.govoup.com
By assembling these genes into plasmids under the control of inducible promoters (e.g., the T7 promoter), it becomes possible to trigger the expression of the entire pathway and initiate flavanone production. This plug-and-play approach allows for the combinatorial biosynthesis of different flavanones by swapping the initial enzymes (PAL or TAL) or by using precursor molecules with different substitution patterns. oup.com
Bioconversion Strategies for Flavanone Synthesis
Bioconversion, or whole-cell biocatalysis, represents a complementary strategy where engineered microbial cells are used to transform an exogenously supplied precursor into a more valuable product. scienceopen.com This approach can simplify the metabolic burden on the host cell by shortening the biosynthetic pathway that needs to be engineered. Instead of producing the flavanone de novo from a simple carbon source like glucose, the cells are fed an intermediate that is closer in structure to the final product.
Common bioconversion strategies for flavanone production in E. coli include:
Feeding of Phenylpropanoic Acids : Engineered E. coli strains expressing the necessary 4CL, CHS, and CHI can be fed with precursors like p-coumaric acid, caffeic acid, or cinnamic acid to produce naringenin, eriodictyol, and pinocembrin (B1678385), respectively. frontiersin.orgoup.com This method has proven effective, with studies reporting significant titers. For instance, feeding caffeic acid to an optimized E. coli strain resulted in the production of 88 mg/L of eriodictyol. frontiersin.orgoup.com
Conversion of Flavanones to Other Flavonoids : Engineered strains can also be used to modify a basic flavanone scaffold. For example, an E. coli strain expressing a flavone synthase can convert a flavanone like naringenin into the corresponding flavone, apigenin (B1666066). scienceopen.com Similarly, introducing hydroxylases or glycosyltransferases can lead to the production of a diverse array of flavonoid derivatives. d-nb.inforesearchgate.net
One notable example of bioconversion involves the use of a cytochrome P450 enzyme from the cyanobacterium Nostoc sp. PCC 7120 (CYP110E1). When expressed in E. coli, this enzyme demonstrated flavone synthase activity, successfully converting the flavanone naringenin into the flavone apigenin with a conversion ratio of 31.5%. scienceopen.com This highlights the potential of screening for novel enzymes to expand the catalytic capabilities of microbial hosts for producing specific flavonoid structures.
Optimization of Biosynthetic Pathways for Enhanced this compound Yields
While the establishment of a heterologous pathway is the first step, significant metabolic engineering is required to achieve high production titers suitable for industrial application. A primary bottleneck in flavanone synthesis in E. coli is often the limited availability of the precursor malonyl-CoA, which is essential for the CHS reaction and also a key component of the native fatty acid biosynthesis pathway. asm.orgnih.gov
Several strategies have been developed to optimize pathways and enhance yields:
Increasing Malonyl-CoA Availability : A highly effective strategy is to boost the intracellular pool of malonyl-CoA. This has been achieved by overexpressing acetyl-CoA carboxylase (ACC), the enzyme responsible for synthesizing malonyl-CoA from acetyl-CoA. Co-expression of the ACC subunits from Photorhabdus luminescens in a flavanone-producing E. coli strain led to a substantial increase in flavanone synthesis. asm.orgnih.gov Further enhancement was achieved by also overexpressing a biotin (B1667282) ligase (BirA), which is crucial for ACC activity. asm.orgnih.gov In one study, these modifications increased pinocembrin production by up to 1,379% compared to the parent strain expressing only the flavonoid pathway, reaching a titer of 429 mg/L. asm.org
Balancing Enzyme Expression : The efficiency of a multi-step biosynthetic pathway is highly dependent on the relative expression levels of each enzyme to avoid the accumulation of inhibitory intermediates and to ensure a smooth metabolic flux towards the final product. nih.gov Optimization involves screening enzymes from different sources and fine-tuning their expression using promoters of varying strengths or by altering gene copy numbers. oup.com For example, a semi-automated "Design-Build-Test-Learn" pipeline was used to evaluate 15 different pathway variants by combining three TAL and five 4CL candidates to optimize naringenin production. oup.com
Blocking Competing Pathways : To channel metabolic flux towards flavanone production, competing pathways that drain key precursors can be knocked out. For instance, deleting genes involved in pathways that consume malonyl-CoA can further increase its availability for flavonoid synthesis. asm.org
Optimization of Fermentation Conditions : Process parameters such as media composition, temperature, pH, and inducer concentration play a critical role in maximizing product yield. researchgate.net Supplementing the culture with cerulenin (B1668410), a fatty acid biosynthesis inhibitor, has been shown to increase the availability of malonyl-CoA for flavanone synthesis, leading to improved titers. nih.govoup.com
The table below summarizes representative yields achieved for various flavanones through metabolic engineering in E. coli, illustrating the success of these optimization strategies.
| Flavanone | Host Strain | Precursor/Carbon Source | Key Engineering Strategy | Titer Achieved (mg/L) | Reference |
| Naringenin | E. coli | Tyrosine | Overexpression of ACC from C. glutamicum | ~60 | researchgate.net |
| Naringenin | E. coli | Glucose | Pathway optimization, cerulenin addition | 84 | nih.gov |
| Naringenin | E. coli | Glycerol | Enzyme screening, process optimization | 484 | frontiersin.orgoup.com |
| Pinocembrin | E. coli | Phenylalanine | Overexpression of ACC and BirA | 429 | asm.orgnih.gov |
| Eriodictyol | E. coli | Caffeic Acid | Enzyme screening from various plants | 88 | frontiersin.orgoup.com |
| Homoeriodictyol | E. coli | Glycerol | De novo pathway construction | 17 | frontiersin.orgoup.com |
These concerted efforts in metabolic engineering have transformed E. coli into a versatile and efficient cell factory for the production of a wide range of flavanones. The principles and techniques developed for compounds like naringenin and pinocembrin provide a robust framework for the high-yield production of other specific flavanones, such as this compound.
Structure Activity Relationship Sar Studies of Citflavanone and Its Derivatives
Theoretical Frameworks for Flavanone (B1672756) SAR Analysis
Theoretical and computational methods provide powerful tools to predict and rationalize the biological activities of flavanones like citflavanone. These approaches offer insights into the electronic and structural properties that govern their interactions at a molecular level.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine various molecular properties that correlate with biological activity. nih.govmdpi.comresearchgate.net
Donor-Acceptor Maps (DAM): A Donor-Acceptor Map (DAM) is a useful tool for qualitatively comparing compounds by classifying them based on their ability to donate or accept electrons. semanticscholar.org For instance, studies on flavanones isolated from Erythrina crista-galli, including this compound, have used DAM to suggest they are effective electron donors and good antiradicals. nih.govmdpi.com The map is constructed by plotting electron-accepting and electron-donating indices. mdpi.com
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the reactivity of a molecule. chemrxiv.org A smaller HOMO-LUMO energy gap suggests higher reactivity. chemrxiv.org For example, frontier molecular orbital analysis of flavanones from Erythrina crista-galli implied that lupinifolin (B1251927) is a better antiradical than other flavanones like this compound. nih.gov The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). chemrxiv.org
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Liquiritin | -0.33641 | -0.32355 | 0.16 |
| Isorhamnetin | -0.20637 | -0.31813 | 0.005 |
Data on HOMO and LUMO energies for select flavonoids, indicating their relative reactivity. researchgate.net
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics and QSAR modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov
QSAR studies on flavonoids have shown that their antioxidant activity is largely determined by the number and position of hydroxyl groups on the flavonoid ring system. nih.gov For radical scavenging activity, QSAR models have been developed using descriptors like 3D-MoRSE, WHIM, and GETAWAY, as well as semi-empirical descriptors such as the energy of the HOMO, total energy, and heat of formation. nih.gov Both linear (e.g., partial least squares) and non-linear (e.g., artificial neural networks) models have been developed to predict the antioxidant capacity of flavonoids. mdpi.com
Structural Determinants of this compound's Biological Interactions
The specific structural features of the this compound molecule, such as the presence and position of prenyl, hydroxyl, and methoxy (B1213986) groups, as well as modifications to the aromatic rings, are key determinants of its biological activity.
Impact of Prenylation Pattern on Flavanone Activity
Prenylation, the attachment of a prenyl group, is a key modification that often enhances the biological activity of flavonoids. tandfonline.comtandfonline.com This is generally attributed to the increased lipophilicity of the molecule, which improves its affinity for cell membranes and target proteins. tandfonline.comrsc.org
The position of the prenyl group on the flavanone skeleton is critical. For instance, prenylation at the C-6 or C-8 position on the A-ring is often associated with enhanced antibacterial activity. mdpi.com Studies have shown that prenylated flavanones can exhibit a range of activities, including antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects. tandfonline.com The type and number of prenyl groups also influence the biological profile of the flavonoid. tandfonline.com For example, some studies suggest that a prenyl group at C-8 may contribute more significantly to certain biological activities compared to other positions. researchgate.net
| Flavonoid | Modification | Enhanced Activity | Reference |
|---|---|---|---|
| Naringenin (B18129) | 8-prenylation (8PN) | Estrogenic activity | tandfonline.com |
| Naringenin | 6-(1,1-dimethylallyl) prenylation | Estrogenic activity | tandfonline.com |
| Various | Prenylation | Inhibitory effects on enzymes | tandfonline.com |
| Various | Prenylation | Antioxidant activity | tandfonline.com |
Examples of how prenylation enhances the biological activities of parent flavonoids. tandfonline.com
Influence of Hydroxyl and Methoxy Substitutions on Flavanone Biological Function
The number and location of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavanone rings are crucial for their biological function.
Hydroxyl Groups: The presence and position of hydroxyl groups are often critical for antioxidant and other biological activities. semanticscholar.orgtamu.edu For instance, the 5,4'- and 3',4'-dihydroxyl moieties in the flavone (B191248) nucleus are important for antiproliferative activity. iiarjournals.orgiiarjournals.org In flavanones, the presence of free hydroxyl groups on both the A and B rings appears to be important for certain biological effects. mdpi.com However, increasing the number of hydroxyl groups on the B-ring can sometimes lead to a loss of inhibitory activity for certain targets. tamu.edu
Methoxy Groups: Methoxy groups also significantly influence activity. An increase in methoxy groups on the A-ring can enhance the activity of some polymethoxyflavones, whereas an increase on the B-ring may reduce it. iiarjournals.org The position of the methoxy group on the A-ring can have a significant effect; for example, a 5-methoxy group can confer moderate activity, while a 6-methoxy group may result in no activity. iiarjournals.org The presence of methoxy groups can also modulate anti-inflammatory activity.
| Compound | Substitution Pattern | IC50 (µM) for Antiproliferative Activity | Reference |
|---|---|---|---|
| 5,3',4'-trihydroxyflavone | 5,3',4'-trihydroxyl | 13 | iiarjournals.org |
| 5,4'-dihydroxyflavone | 5,4'-dihydroxyl | 28 | iiarjournals.org |
| 5,4'-dimethoxyflavone | 5,4'-dimethoxyl | 36 | iiarjournals.org |
| 5,3'-dimethoxyflavone | 5,3'-dimethoxyl | 46 | iiarjournals.org |
| 5-methoxyflavone | 5-methoxyl | 48 | iiarjournals.org |
| 6-methoxyflavone | 6-methoxyl | >400 | iiarjournals.org |
| 7-methoxyflavone | 7-methoxyl | 68 | iiarjournals.org |
| 6-hydroxyflavone | 6-hydroxyl | 89 | iiarjournals.org |
Antiproliferative activity of various hydroxylated and methoxylated flavones, demonstrating the impact of substitution patterns. iiarjournals.orgiiarjournals.org
Role of Aromatic Ring Modifications in Flavanone SAR
Modifications to the A and B aromatic rings of the flavanone structure are fundamental to its structure-activity relationship.
A-Ring Modifications: The A-ring plays an important role in the interaction with target molecules. iiarjournals.org The pattern of substitution on the A-ring, such as the placement of methoxy or hydroxyl groups, can significantly affect biological activity. iiarjournals.org For instance, the presence of a chromene moiety fused to the A-ring has been shown to enhance xanthine (B1682287) oxidase inhibitory activity in flavanones. frontiersin.org
B-Ring Modifications: The substitution pattern on the B-ring is often considered a primary determinant of antioxidant activity. nih.gov The presence of a catechol (ortho-dihydroxy) group in the B-ring is a key feature for high antioxidant capacity. ikm.org.my The introduction of a carboxyl group in the B-ring has also been shown to increase the biological activity of some flavanone derivatives. mdpi.com Conversely, the presence of halogen substituents in the para-position of the B-ring can lead to less active compounds. mdpi.com Extensive hydroxylation in the B-ring can be a crucial determinant of activity against certain targets. nih.gov
Stereochemical Considerations in this compound Activity
The biological and pharmacological activities of flavanones, including this compound, are significantly influenced by their stereochemistry. Flavanones possess a characteristic structural feature: a chiral carbon atom at the C-2 position of the C6-C3-C6 backbone. nih.gov This chirality means that this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. nih.govbiomedgrid.com
While enantiomers share identical physicochemical properties in an achiral environment, they often exhibit markedly different behaviors within biological systems. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral macromolecules. biomedgrid.comresearchgate.net Consequently, each stereoisomer of this compound can interact differently with these targets, leading to variations in pharmacokinetic, pharmacodynamic, and toxicological profiles. nih.govlongdom.org One enantiomer may elicit a desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects. biomedgrid.com The historical example of thalidomide (B1683933) serves as a critical reminder of the profound importance of stereochemistry in drug activity and safety. nih.gov
In Silico Studies for Flavanone Bioactivity Prediction
Drug Likeness and Physicochemical Properties Forecasting
In silico analysis is a cornerstone of modern drug discovery, allowing for the early prediction of a compound's potential as a drug candidate. nih.govpaperswithcode.com By forecasting physicochemical properties, researchers can assess a molecule's "drug-likeness"—its likelihood of having favorable absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comnih.gov Key parameters are evaluated against established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. plos.orgnih.govjpionline.org These rules assess properties such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). mdpi.comjpionline.org Other important descriptors include the topological polar surface area (TPSA) and the number of rotatable bonds (NROTB), which influence membrane permeability and conformational flexibility. mdpi.com Computational tools and web servers like SwissADME, ProTox, and ADMETlab are frequently used for these predictions. nih.govplos.org
Below is a table forecasting the drug-likeness and physicochemical properties for this compound, based on computational models. psds.ac.ukacdlabs.comepa.gov
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 272.29 | ≤ 500 | Yes |
| Lipophilicity (LogP) | 2.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) (Ų) | 66.76 | ≤ 140 | Yes |
| Number of Rotatable Bonds | 2 | ≤ 10 | Yes |
Molecular Docking Evaluation of Flavanone Derivatives
Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor or target protein). This simulation provides critical insights into the binding affinity, which is often expressed as a negative score in kcal/mol or kJ/mol; a lower (more negative) score typically indicates a stronger and more stable interaction. tjnpr.orgjppres.com The analysis also reveals the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. nih.govspandidos-publications.com This information is vital for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. mdpi.com Docking studies on flavonoids have successfully predicted their interactions with various cancer-related protein targets, including Bcl-2 family proteins, epidermal growth factor receptor (EGFR), and various kinases. tjnpr.orgnih.govtjnpr.org
The following interactive table presents illustrative molecular docking results for this compound and hypothetical derivatives against a relevant cancer target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in angiogenesis. uinjkt.ac.id The simulations are typically performed using software like AutoDock Vina or MOE (Molecular Operating Environment). spandidos-publications.comnih.govf1000research.com
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| This compound | VEGFR-2 (e.g., 4ASD) | -7.9 | Cys919, Asp1046, Glu885 |
| 7-Hydroxy-citflavanone | VEGFR-2 (e.g., 4ASD) | -8.4 | Cys919, Asp1046, Glu885, Lys868 |
| 3'-Methoxy-citflavanone | VEGFR-2 (e.g., 4ASD) | -8.1 | Cys919, Asp1046, Leu840, Val916 |
| Sorafenib (Reference Drug) | VEGFR-2 (e.g., 4ASD) | -11.5 | Cys919, Asp1046, Glu885, Leu1035 |
Molecular and Cellular Mechanisms of Citflavanone Interactions
Investigation of Citflavanone's Molecular Targets and Binding
The biological activity of this compound stems from its interaction with various molecular targets within the cell. These interactions are governed by its specific chemical structure, which facilitates binding to enzymes, receptors, and other macromolecules, thereby modulating their function.
Enzyme Inhibition Mechanisms (e.g., α-glucosidase, DNA Topoisomerase I)
This compound has been investigated for its potential to inhibit key enzymes involved in metabolic and cellular processes.
α-Glucosidase: This enzyme, located in the brush border of the small intestine, is crucial for breaking down carbohydrates into absorbable monosaccharides. nih.gov Inhibition of α-glucosidase can delay carbohydrate digestion and glucose absorption, which is a key strategy for managing postprandial hyperglycemia. nih.govmdpi.com Flavonoids, as a class, are recognized as potent inhibitors of α-glucosidase. mdpi.commdpi.com Research on the chemical constituents of Ficus tikoua rhizomes has identified this compound as possessing α-glucosidase inhibitory activity. hanspub.org The mechanism of inhibition by flavonoids often involves a mixture of noncompetitive and uncompetitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. plos.org
DNA Topoisomerase I: This essential enzyme resolves topological stress in DNA during processes like replication and transcription by creating transient single-strand breaks. wikipedia.orgnih.govresearchgate.net Many flavonoids act as topoisomerase I "poisons." wikipedia.org This mechanism does not block the enzyme's ability to cleave DNA but rather stabilizes the covalent enzyme-DNA intermediate, known as the cleavable complex. nih.govmdpi.com This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks, which can trigger apoptosis and cell death, particularly in rapidly dividing cells. wikipedia.orgnih.gov While this is a known mechanism for many flavones and flavonols, specific studies detailing the interaction of this compound with DNA Topoisomerase I are not extensively documented in the current body of literature.
Interactive Table: Enzyme Inhibition by this compound and Related Flavonoids
| Enzyme | Compound Class | Specific Compound Example | Mechanism of Action | Reference |
|---|---|---|---|---|
| α-Glucosidase | Flavanone (B1672756) | This compound | Inhibits enzyme activity, potentially delaying carbohydrate digestion. | hanspub.org |
| DNA Topoisomerase I | Flavonoids (general) | Camptothecin (reference inhibitor) | Acts as a poison, stabilizing the covalent Topoisomerase I-DNA cleavable complex, which prevents DNA re-ligation. | wikipedia.orgmdpi.com |
Receptor Binding and Modulation (e.g., G Protein-Coupled Receptors, Nuclear Receptors, VEGFR-2)
This compound's interactions extend to cellular receptors, where it can act as a ligand to modulate signaling pathways.
G Protein-Coupled Receptors (GPCRs): GPCRs constitute a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. researchgate.net They are involved in a vast array of physiological processes. While flavonoids are known to modulate signaling cascades, direct and specific binding studies of this compound to GPCRs are limited.
Nuclear Receptors: These ligand-activated transcription factors regulate gene expression. smw.ch this compound has been identified as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a subgroup of nuclear receptors. smw.ch Specifically, it shows binding activity towards PPARγ. benthamscience.comwikipedia.org PPARγ is a key regulator of adipocyte differentiation, fatty acid storage, and glucose metabolism. benthamscience.comwikipedia.org Ligands can bind to an orthosteric or allosteric site within the receptor's ligand-binding domain, and upon activation, the receptor forms a heterodimer with the Retinoid X Receptor (RXR) to regulate the transcription of target genes. smw.chuniprot.orgmdpi.com
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A. nih.govnih.gov Upon ligand binding, VEGFR-2 dimerizes, leading to autophosphorylation of specific tyrosine residues in its intracellular domain. nih.gov This initiates downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, promoting endothelial cell proliferation, survival, and migration. nih.govnih.gov While flavonoids can modulate VEGFR-2 signaling, often by interfering with its downstream pathways, direct binding studies of this compound to VEGFR-2 are not well-established.
Interactive Table: Receptor Binding Profile
| Receptor Class | Specific Receptor | Interaction Details for this compound/Flavanones | Reference |
|---|---|---|---|
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | This compound acts as a ligand, binding to and modulating the receptor's activity. | benthamscience.comwikipedia.org |
| Receptor Tyrosine Kinases | VEGFR-2 | General flavonoids can modulate signaling, but specific binding data for this compound is lacking. | nih.govnih.gov |
| G Protein-Coupled Receptors | Various | No specific binding data for this compound is currently prominent. | researchgate.net |
Interactions with Cellular Macromolecules (e.g., Proteins, Lipids)
The biological effects of this compound are also dependent on its interactions with other major cellular components like proteins and lipids.
Proteins: Flavonoids readily bind to proteins, particularly to albumin in the plasma, which affects their bioavailability and distribution. mdpi.com The interaction is often studied using methods like equilibrium dialysis or fluorescence spectroscopy. nih.govresearchgate.net A study on metabolites from Erythrina plants noted that this compound had lower radical scavenging activity compared to another flavanone, lupinifolin (B1251927), suggesting differential interactions with the molecules in the assay system. frontiersin.org The binding of flavonoids to proteins can modulate the protein's function and is a key aspect of their mechanism of action.
Lipids: The interaction of flavonoids with membrane lipids can alter the physical properties of the cell membrane, such as fluidity, and influence the function of membrane-bound proteins. nih.gov this compound, being a prenylated flavonoid, possesses a lipophilic prenyl group. This structural feature increases its affinity for lipid environments. Compounds with such features are sometimes referred to as flavonoid lipid molecules and are expected to intercalate into the lipid bilayer of cell membranes. mdpi.com This localization within the membrane can position them to interact with membrane-associated signaling proteins.
Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The binding of this compound to its molecular targets is stabilized by a combination of non-covalent intermolecular forces. Computational methods like molecular docking are used to predict and analyze these interactions. ebi-edu.comresearchgate.net
Hydrogen Bonding: The core flavanone structure of this compound contains hydroxyl (-OH) and carbonyl (C=O) groups, which can act as hydrogen bond donors and acceptors, respectively. These groups can form hydrogen bonds with amino acid residues (such as serine, threonine, and lysine) in the binding pockets of enzymes and receptors. ebi-edu.com
Hydrophobic Interactions: The aromatic A and B rings and, most significantly, the prenyl side chain of this compound are nonpolar. These parts of the molecule engage in hydrophobic interactions with nonpolar amino acid residues (like leucine, valine, and phenylalanine) within the target's binding site. ebi-edu.com These interactions are crucial for the binding affinity, as they drive the molecule out of the aqueous environment and into the typically hydrophobic binding pocket of a protein. mdpi.com
Cellular Mechanisms of Action of Flavanones
Flavanones, including this compound, exert their biological effects by modulating complex intracellular signaling networks that are fundamental to cell fate decisions like proliferation, survival, and inflammation.
Modulation of Intracellular Signaling Pathways
Flavanones are known to interfere with several key signaling cascades, often at multiple points, leading to a broad spectrum of cellular responses.
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. mdpi.com Aberrant activation of this pathway is common in various diseases. nih.gov Flavonoids have been shown to modulate this pathway, often leading to its inhibition in pathological contexts. nih.govdovepress.com For instance, some flavonoids can suppress the activation of Akt, a central kinase in the pathway, thereby promoting apoptosis in cancer cells and reducing inflammatory responses. mdpi.comconsensus.app
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases—including ERK, JNK, and p38—that transduces extracellular signals to an intracellular response, regulating processes like cell growth, differentiation, and stress responses. frontiersin.orgcambridge.org Flavanones and other flavonoids can selectively inhibit or stimulate different branches of the MAPK pathway. scilit.com For example, compounds like quercetin (B1663063) and kaempferol (B1673270) have been shown to inhibit the phosphorylation of JNK, ERK, and p38, which contributes to their anti-inflammatory effects. mdpi.com
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. mdpi.comfrontiersin.org It controls the expression of pro-inflammatory genes, including cytokines and chemokines. mdpi.comfrontiersin.org Many flavanones exert potent anti-inflammatory effects by inhibiting the NF-κB pathway. mdpi.commdpi.com This is often achieved by preventing the degradation of the inhibitor protein IκBα, which in turn blocks the translocation of the active NF-κB dimer into the nucleus, thereby preventing the transcription of inflammatory genes. mdpi.comfrontiersin.org
Interactive Table: Flavanone Modulation of Key Signaling Pathways
| Signaling Pathway | Key Proteins Modulated | General Effect of Flavanone Modulation | Reference |
|---|---|---|---|
| PI3K/Akt | PI3K, Akt, mTOR | Inhibition of the pathway, leading to reduced cell survival and proliferation. | mdpi.comnih.govdovepress.com |
| MAPK | ERK, JNK, p38 | Inhibition of kinase phosphorylation, resulting in anti-inflammatory and anti-proliferative effects. | cambridge.orgscilit.commdpi.com |
| NF-κB | IκBα, NF-κB (p65/p50) | Inhibition of NF-κB nuclear translocation, leading to suppressed expression of pro-inflammatory genes. | mdpi.comfrontiersin.orgmdpi.comfrontiersin.org |
Effects on Cellular Homeostasis and Stress Responses
Cellular homeostasis is a state of equilibrium that cells must maintain to function correctly. This balance can be disturbed by various internal and external pressures, leading to cellular stress. numberanalytics.com Cells can experience several types of stress, including oxidative stress from an imbalance of reactive oxygen species (ROS), proteotoxic stress from misfolded proteins, and genotoxic stress from DNA damage. numberanalytics.com To counteract these threats, cells have evolved intricate stress response pathways that aim to mitigate damage and restore homeostasis. numberanalytics.comnih.gov
A primary mechanism for defending against oxidative stress is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-NFE2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgnih.gov Under normal, non-stressed conditions, the repressor protein Keap1 binds to the transcription factor Nrf2 in the cytoplasm, targeting it for degradation. nih.govwikipathways.org However, when cells are exposed to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, causing it to release Nrf2. wikipathways.org The stabilized Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE). wikipathways.orgmdpi.com This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. nih.govwikipathways.orgmdpi.com
Flavonoids, a class of plant-derived compounds, are widely recognized for their potential to modulate cellular stress responses, often by interacting with the Keap1-Nrf2 pathway. nih.govfrontiersin.org Studies on various citrus-derived flavonoids, such as naringenin (B18129) and hesperetin, have shown their ability to disrupt the Keap1-Nrf2 complex and activate the ARE-mediated antioxidant response. frontiersin.org While direct experimental research on this compound's specific interaction with this pathway is limited, its structural classification as a flavanone suggests it may operate through similar mechanisms to maintain cellular homeostasis and mitigate stress. mdpi.comresearchgate.netresearchgate.net The activation of the Nrf2 pathway by such compounds can lead to the upregulation of protective enzymes that detoxify harmful oxidants and electrophiles, thereby protecting the cell from stress-induced damage. mdpi.comnih.gov
Table 1: Key Proteins in the Nrf2-ARE Signaling Pathway
| Protein | Function | Source(s) |
|---|---|---|
| Nrf2 (Nuclear factor erythroid 2-related factor 2) | A transcription factor that regulates the expression of antioxidant and detoxification genes. | nih.govmdpi.com |
| Keap1 (Kelch-like ECH-associated protein 1) | A cytoplasmic repressor protein that targets Nrf2 for degradation under basal conditions. It acts as a sensor for oxidative stress. | nih.govwikipathways.org |
| ARE (Antioxidant Response Element) | A cis-acting enhancer sequence in the promoter region of Nrf2 target genes. Nrf2 binds to ARE to initiate transcription. | mdpi.comnih.gov |
| Small Maf Proteins | Proteins that form heterodimers with Nrf2, which is necessary for Nrf2 to bind effectively to the ARE. | wikipathways.org |
Table 2: Examples of Cytoprotective Genes Regulated by the Nrf2-ARE Pathway
| Gene | Protein Product | Function | Source(s) |
|---|---|---|---|
| HMOX1 | Heme oxygenase-1 (HO-1) | An antioxidant enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide. | wikipathways.orgmdpi.com |
| NQO1 | NAD(P)H:quinone oxidoreductase 1 | A phase II detoxification enzyme that detoxifies quinones and reduces oxidative stress. | wikipathways.orgmdpi.com |
| GSTA2 | Glutathione (B108866) S-transferase A2 | An enzyme involved in the conjugation of glutathione to electrophilic compounds, aiding in their detoxification. | wikipathways.org |
| GCLC/GCLM | Glutamate-cysteine ligase (catalytic and modifier subunits) | The rate-limiting enzymes in the synthesis of the antioxidant glutathione. | wikipathways.org |
Post-Translational Modification Modulation
Post-translational modifications (PTMs) are covalent chemical alterations to proteins after their synthesis, which dramatically expand the functional diversity of the proteome. thermofisher.com These modifications are critical for regulating nearly all aspects of cellular biology, including protein activity, localization, and interactions with other molecules. thermofisher.com Common PTMs include phosphorylation, acetylation, methylation, and ubiquitination, each mediated by specific enzymes. cd-genomics.com
PTMs are integral to the regulation of cellular signaling pathways, including stress responses. The Keap1-Nrf2 pathway, for example, is modulated by PTMs. The dissociation of Nrf2 from Keap1 and its subsequent translocation to the nucleus can be facilitated by the phosphorylation of Nrf2 at specific serine and threonine residues by various protein kinases, such as Protein Kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K). wikipathways.org Phosphorylation, the addition of a phosphate (B84403) group, is a reversible process controlled by kinases and phosphatases that can switch protein functions on or off, making it a vital component of signal transduction. wikipedia.org
Furthermore, the expression of genes regulated by transcription factors like Nrf2 is profoundly influenced by PTMs of histone proteins. cd-genomics.com Histones are proteins that package DNA into a compact structure called chromatin; their modification can alter chromatin accessibility and, consequently, gene transcription. cd-genomics.comfredhutch.org Histone acetylation, the addition of an acetyl group to lysine (B10760008) residues, is generally associated with transcriptional activation. biomodal.com This modification, carried out by histone acetyltransferases (HATs), neutralizes the positive charge of lysine, which is thought to weaken the interaction between histones and negatively charged DNA, creating a more relaxed chromatin structure that is accessible to the transcriptional machinery. biomodal.com Conversely, histone methylation can lead to either transcriptional activation or repression, depending on the specific amino acid residue that is methylated. researchgate.netwikipedia.org
While there is no direct evidence from current research detailing the effects of this compound on specific PTMs, its potential role as an activator of the Nrf2 pathway implies an indirect influence on the PTM landscape. By triggering a transcriptional program, this compound would necessarily engage the cellular machinery responsible for histone modifications that enable gene expression. However, studies have not yet confirmed whether this compound directly modulates the activity of specific kinases, phosphatases, acetyltransferases, or other PTM-related enzymes.
Table 3: Overview of Major Post-Translational Modifications
| Modification | Key Enzymes | General Function | Source(s) |
|---|---|---|---|
| Phosphorylation | Kinases, Phosphatases | Signal transduction, regulation of enzyme activity, cell cycle control. | wikipedia.org |
| Acetylation | Acetyltransferases (HATs), Deacetylases (HDACs) | Gene expression regulation (via histones), chromatin remodeling. | biomodal.com |
| Methylation | Methyltransferases, Demethylases | Epigenetic regulation, signal transduction. | researchgate.net |
| Ubiquitination | E1, E2, and E3 Ligases | Protein degradation (proteasomal pathway), DNA repair, signal transduction. | |
Synthetic Modifications and Derivatization of Citflavanone
Strategies for Chemical Synthesis of Citflavanone Analogues
Chemical synthesis provides precise control over the introduction of new functionalities to the flavanone (B1672756) structure. Strategies often focus on regioselective reactions that target specific positions on the molecule, allowing for the systematic development of analogues.
The direct functionalization of carbon-hydrogen (C-H) bonds on the flavone (B191248) and chromone (B188151) backbone, which is structurally related to the flavanone scaffold, represents a powerful tool for creating derivatives. researchgate.net These methods offer an atom-economical approach to modify the core structure at specific sites, such as the C-3 and C-5 positions. nih.gov
Research has demonstrated the use of transition-metal catalysts to achieve high regioselectivity. For instance, iridium and rhodium catalysts have been successfully employed for the site-selective functionalization of the C-5 position in chromones. nih.gov One method involves an iridium-catalyzed C-5 arylation of chromones, which proceeds through C-H cleavage and subsequent transmetallation. nih.gov Another approach uses a rhodium(II) catalyst to introduce a succinimide (B58015) substitute at the C-5 position via olefin insertion into a metallacycle intermediate. nih.gov
Furthermore, the selectivity of functionalization can be controlled by the choice of reagents. A Lewis acid-triggered zincation process allows for selective metalation at either the C(2) or C(3) position of chromones. acs.org In the absence of a Lewis acid like MgCl₂, zincation occurs at the C(3) position, while its presence directs the reaction to the C(2) position. acs.org Metal-free synthetic protocols have also been developed, such as an ammonium (B1175870) iodide-induced sulfenylation that regioselectively targets the C-3 position of flavones. nih.gov
Table 1: Examples of Regioselective Functionalization Reactions on Flavanone-Related Scaffolds
| Target Position | Reaction Type | Catalyst/Reagent | Resulting Functionalization | Source(s) |
|---|---|---|---|---|
| C-5 | Arylation | [IrCP*Cl₂]₂ | Introduction of an aryl group | nih.gov |
| C-5 | Succinimide Addition | Rhodium(II) | Addition of a succinimide group | nih.gov |
| C-3 | Sulfenylation | Ammonium Iodide (Metal-Free) | Introduction of a thioether group | nih.gov |
| C-2 / C-3 | Zincation | TMP-Zn/MgCl₂ | Selective metalation for further coupling | acs.org |
A primary strategy for creating flavanone analogues involves introducing a variety of substituents to modify the molecule's physicochemical properties. By synthesizing flavone hybrids with 3-methoxy substitution and incorporating nitrogen into a heteroaryl ring at the B-ring's 4th position, researchers have created derivatives featuring morpholine, piperidine, and benzimidazole (B57391) rings. springermedizin.de The modification of flavonoid structures is considered a promising approach to developing new molecules. springermedizin.de
Synthetic strategies have been developed to create complex molecules with multiple different substituents. chemrxiv.org This includes multi-step processes involving cycloadditions and ring-transformations to generate highly substituted aromatic cores. chemrxiv.org The modulation of substituents can also be achieved through reactions with various reagents like Grignard reagents, which can introduce ethyl groups, or through reduction and oxidation processes to add hydroxyl or iodo groups, respectively. sioc-journal.cn
Regioselective Functionalization of the Flavanone Scaffold
Biocatalytic Transformations for Flavanone Derivatization
Biocatalysis offers an environmentally friendly and highly selective alternative to chemical synthesis for modifying flavanones. inflibnet.ac.in This approach utilizes whole microbial cells or isolated enzymes to perform specific structural modifications under mild reaction conditions. inflibnet.ac.in
Enzymes are widely used to catalyze specific modifications of the flavanone structure, such as acylation, glycosylation, and hydrolysis. frontiersin.orgtamu.edu Enzymatic acylation, or lipophilization, involves attaching fatty acids to the flavanone core, a process that can be achieved with high yields using lipases. mdpi.com This modification does not impair the phenolic moiety responsible for antioxidant activity. mdpi.com Lipase B from Candida antarctica (CALB) has proven to be a versatile and efficient enzyme for the acylation of flavonoids. ejbiotechnology.info
Glycosylation, the attachment of sugar moieties, can increase the solubility of flavonoids. frontiersin.org Conversely, the enzymatic hydrolysis of glycosidic bonds from flavonoid glycosides is a method used to produce the corresponding aglycones, which may exhibit different biological properties. nih.gov A combination of enzymes, such as hesperidinase and β-galactosidase, can be used for the efficient hydrolysis of specific glycosyl groups. nih.gov
Table 2: Common Enzymatic Modifications of Flavanones
| Modification Type | Enzyme Class | Example Enzyme | Effect on Structure | Source(s) |
|---|---|---|---|---|
| Acylation | Lipase | Candida antarctica Lipase B (CALB) | Adds a fatty acid chain, increasing lipophilicity | mdpi.comejbiotechnology.info |
| Glycosylation | Glycosyltransferase | Plant Glycosyltransferase | Adds a sugar moiety, increasing solubility | frontiersin.org |
| Hydrolysis | Hydrolase | Hesperidinase, β-galactosidase | Removes sugar moieties to yield the aglycone | nih.gov |
| Methylation | Methyltransferase | - | Adds a methyl group to hydroxyls | tamu.edu |
Microorganisms such as bacteria and fungi possess diverse enzyme systems capable of performing a wide range of chemical transformations on flavonoids. nih.govfrontiersin.org These biotransformations include hydroxylation, methylation, glycosylation, dehydrogenation, and cyclization. nih.gov The use of microbial cells for biotransformation is advantageous due to their high metabolic rates and the ability to maintain sterile conditions. inflibnet.ac.in
Fungal strains from the genera Aspergillus, Penicillium, and Cunninghamella are frequently used to biotransform flavonoids with high yields. nih.gov For example, Aspergillus niger can convert a flavanone into multiple products, including flavan-4-ol, 6-hydroxyflavanone, and 4'-hydroxyflavanone. nih.gov Microbial hydroxylation of flavanones typically occurs at the C-5, C-6, and 4' positions. nih.gov These microbial transformation strategies can produce novel flavonoid structures that may not be found in nature. nih.gov
Table 3: Examples of Microbial Biotransformations on the Flavanone Scaffold
| Microorganism | Transformation Type | Resulting Product(s) | Source(s) |
|---|---|---|---|
| Aspergillus niger | Hydroxylation, Carbonyl Reduction | 6-hydroxyflavanone, 4'-hydroxyflavanone, flavan-4-ol | nih.gov |
| Cunninghamella sp. | Hydroxylation, Glycosylation | Hydroxylated and glycosylated flavanones | nih.gov |
| Penicillium sp. | Various (Hydroxylation, etc.) | Modified flavanones | nih.gov |
Enzymatic Modification of Flavanones
Design and Synthesis of Novel Flavanone-Based Hybrid Molecules
A modern approach in medicinal chemistry involves the creation of hybrid molecules, which combine the flavanone scaffold with other pharmacologically active moieties to produce compounds with potentially dual or synergistic modes of action. indiascienceandtechnology.gov.in
One common strategy is the synthesis of flavone-1,2,3-triazole hybrids. mdpi.commdpi.com These are often prepared using a "click reaction," a highly efficient and specific chemical ligation process. For instance, a flavone derivative can be modified with a propargyl group, which then reacts with an azide-containing molecule to form the triazole-linked hybrid. mdpi.com This method has been used to couple flavones like chrysin (B1683763) and kaempferol (B1673270) with substituted benzyl-1,2,3-triazoles. mdpi.commdpi.com
Other examples include the synthesis of flavone-stilbene hybrids, which can be achieved in high yields through Heck coupling reactions. researchgate.net Researchers are also exploring the fusion of the flavone core with other heterocyclic pharmacophores, such as imidazo[1,2-a]pyridine, with the goal of developing novel therapeutic agents. indiascienceandtechnology.gov.in The design of these hybrids is often based on combining structures with known biological relevance to create a new chemical entity with improved properties. indiascienceandtechnology.gov.in
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Citrunobin |
| Naringin |
| Chrysin |
| Kaempferol |
| Apigenin (B1666066) |
| Esculetin |
| Quercetin (B1663063) |
| Rutin |
| Cannabicyclol |
| Cannabicyclovarin |
| Ranhuadujuanine A |
| Desbenzylidenerubramin |
| Rubraine |
| Sumadain A |
| Artocarbene |
| Pawhuskin B |
| Nicolaioidesin C |
| Crinatusin C1 |
| Crinatusin |
| Chroman-4-one |
| Meldrum's acid |
| Acridane |
| Xanthohumol C |
| Glabrachromene |
| Boesenbergin A |
Conjugation with Other Bioactive Scaffolds
The conjugation of this compound with other bioactive scaffolds is a synthetic strategy designed to create hybrid molecules. This approach combines the pharmacophoric features of this compound with those of another active molecule, potentially leading to synergistic effects, improved targeting, or modified bioavailability. The hydroxyl groups on the this compound structure serve as primary handles for such chemical linkages.
A prevalent method for creating these conjugates is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govencyclopedia.pub This reaction forms a stable 1,2,3-triazole ring that links the flavanone to another molecule. The synthesis typically involves a two-step process: first, a hydroxyl group on the flavanone (e.g., at the C-5 or C-4' position of this compound) is functionalized with a terminal alkyne, commonly through reaction with propargyl bromide. This O-propargylated flavanone is then reacted with a bioactive molecule that has been functionalized with an azide (B81097) group. mdpi.comresearchgate.net This versatile method has been used to synthesize hundreds of flavonoid-triazole hybrids, including those based on flavanone structures like naringenin (B18129). nih.govresearchgate.net
Another approach involves the conjugation of flavonoids to peptides or amino acids. These bio-conjugates can exhibit altered cell permeability and targeting capabilities. Methods for achieving this include the Buchwald–Hartwig amination, which can couple an amino acid to a brominated flavone, or the Mannich reaction, which can link a flavonoid to a polypeptide via a primary or secondary amine group on the peptide backbone. google.comnih.gov For instance, quercetin has been covalently linked to gelatin polypeptides to create UV-absorbing compounds. google.com Given the structural similarities, these methods present viable pathways for conjugating this compound to peptides.
The table below summarizes examples of flavanone-hybrid molecules synthesized using these conjugation strategies, highlighting the diversity of scaffolds that can be employed.
| Flavanone Core | Conjugated Scaffold | Linkage Type | Synthetic Method | Reference |
| Naringenin | Various Alkyl/Aryl Groups | 1,2,3-Triazole | CuAAC (Click Chemistry) | researchgate.net |
| Flavanone | Substituted Benzyl Groups | 1,2,3-Triazole | CuAAC (Click Chemistry) | nih.gov |
| Chrysin (Flavone) | Amino Acids (Glycine, Leucine, etc.) | Amide | N/A | mdpi.com |
| Bromoflavone | Amino Acids / Dipeptides | C-N Bond | Buchwald–Hartwig Amination | nih.govmdpi.com |
| Quercetin (Flavonol) | Gelatin (Polypeptide) | Alkylidene | Mannich Reaction | google.com |
Advanced Analytical Methodologies for Citflavanone Research
Spectroscopic Techniques for Citflavanone Structural Characterization
Spectroscopy is a cornerstone in the chemical analysis of this compound, providing profound insights into its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the complete structure of organic molecules like this compound. It operates on the principle of nuclear spin, where atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the electron distribution around the nucleus, thus providing detailed information about the chemical environment, molecular structure, and stereochemistry.
¹H-NMR and ¹³C-NMR: One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental structural information. ¹H-NMR spectra reveal the number of different types of protons, their chemical environments (chemical shift), the number of protons in each environment (integration), and the connectivity between adjacent protons (spin-spin coupling). ¹³C-NMR, while less sensitive due to the low natural abundance of ¹³C, complements ¹H-NMR by providing a count of non-equivalent carbons in the molecule.
2D NMR Techniques: For complex molecules like this compound, one-dimensional spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in piecing together the spin systems within a molecule.
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear technique that correlates the chemical shifts of protons directly attached to specific carbon atoms. It is invaluable for assigning carbon signals based on their attached, and often already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across the molecular framework.
A study on flavones from Citrus reticulata utilized these NMR techniques to elucidate the structures of isolated compounds. For a compound structurally similar to this compound, the following data might be observed:
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) | HMBC Correlations |
|---|---|---|---|
| 2 | ~79.0 | ~5.40 (dd, J = 12.0, 3.0) | C-3, C-4, C-1', C-2', C-6' |
| 3 | ~42.0 | ~3.10 (dd, J = 17.0, 12.0), ~2.85 (dd, J = 17.0, 3.0) | C-2, C-4, C-4a |
| 4 | ~196.0 | - | - |
| 5 | ~164.0 | - | - |
| 6 | ~96.0 | ~6.10 (d, J = 2.0) | C-5, C-7, C-8, C-4a |
| 7 | ~167.0 | - | - |
| 8 | ~95.0 | ~6.15 (d, J = 2.0) | C-6, C-7, C-4a, C-8a |
| 4a | ~102.0 | - | - |
| 8a | ~162.0 | - | - |
| 1' | ~130.0 | - | - |
| 2', 6' | ~128.0 | ~7.40 (d, J = 8.5) | C-2, C-4', C-3', C-5' |
| 3', 5' | ~115.0 | ~6.90 (d, J = 8.5) | C-1', C-4', C-2', C-6' |
| 4' | ~158.0 | - | - |
Note: The data in the table is illustrative for a flavanone (B1672756) structure and based on typical chemical shifts. Actual values for this compound would need to be determined experimentally.
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS): This technique provides the exact mass of the molecular ion, allowing for the determination of the molecular formula.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Computational Analytical Methods in this compound Research
Computational chemistry has emerged as an indispensable tool in the study of natural compounds, offering insights that complement experimental findings. units.it For this compound, these in silico methods provide a powerful lens to examine its interactions, behavior, and properties at a molecular level.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about their interaction. openaccessjournals.comnih.gov This method is instrumental in structure-based drug design, helping to elucidate binding affinities and mechanisms. nih.gov The process involves sampling various conformations of the ligand within the active site of a biological target and then using a scoring function to rank these poses. nih.gov
In the context of this compound and related flavonoids, molecular docking studies have been employed to predict their binding modes with various protein targets. These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com For instance, studies have used docking to compare the binding affinities of different flavonoids against specific enzymes, providing a rationale for their observed biological activities. europeanreview.org The accuracy of these predictions is often validated by comparing the computational results with experimental data when available. plos.org
A typical molecular docking workflow involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by the docking calculation using software like AutoDock. europeanreview.orgplos.org The results are then analyzed to understand the binding energy, inhibition constants, and the specific amino acid residues involved in the interaction. europeanreview.org
Table 1: Example Parameters in a Molecular Docking Study
| Parameter | Description | Example Value/Software |
| Software | Program used for docking calculations. | AutoDock 4.2 europeanreview.org |
| Target Protein | The biological macromolecule of interest. | Mitogen-activated protein kinase (MAPK) mdpi.com |
| Ligand | The small molecule being studied. | This compound |
| Binding Energy | An estimation of the affinity between the ligand and target. | -8.55 kJ/mol mdpi.com |
| Intermolecular Energy | Energy of non-bonded interactions between ligand and target. | -8.49 kcal/mol europeanreview.org |
| Inhibition Constant (Ki) | A measure of the ligand's potency as an inhibitor. | 4.50 µM europeanreview.org |
| Interacting Residues | Amino acids in the target's active site that interact with the ligand. | Not specified for this compound |
This table is illustrative and combines data from studies on related flavonoids to represent a typical molecular docking analysis.
Molecular Dynamics Simulations for Conformational Analysis and Stability Assessment
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. cresset-group.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their movements and interactions. researchgate.net This technique is crucial for understanding how proteins and ligands behave in a more realistic, solvated environment. cresset-group.com
MD simulations are particularly useful for:
Assessing the stability of a docked pose: By simulating the protein-ligand complex over a period of nanoseconds, researchers can determine if the initial binding mode predicted by docking is stable. nih.gov
Analyzing conformational changes: Proteins are not rigid; they exist as an ensemble of conformations. frontiersin.org MD simulations can capture how the binding of a ligand like this compound might induce or select for specific protein conformations. frontiersin.orgmdpi.com
Identifying key residues for binding: By analyzing the fluctuations and interactions throughout the simulation, one can identify which residues consistently interact with the ligand, highlighting their importance for binding stability. nih.gov
The process of an MD simulation involves setting up the system in a solvent box, minimizing its energy, and then running the simulation for a specified time under controlled temperature and pressure. mdpi.com Analysis of the resulting trajectory can provide data on root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the radius of gyration (Rg) to monitor the compactness of the system. nih.gov
Table 2: Key Analyses in Molecular Dynamics Simulations
| Analysis | Description | Common Metric |
| Stability of Complex | Measures the deviation of the protein-ligand complex from its initial structure over time. | Root-Mean-Square Deviation (RMSD) nih.gov |
| Protein Flexibility | Identifies the flexible and rigid regions of the protein. | Root-Mean-Square Fluctuation (RMSF) |
| Compactness | Assesses the overall size and shape of the protein or complex. | Radius of Gyration (Rg) nih.gov |
| Interaction Analysis | Tracks the formation and duration of interactions like hydrogen bonds. | Hydrogen Bond Occupancy mdpi.com |
In Silico Prediction of Spectroscopic Data and Reaction Pathways
Computational chemistry also provides tools to predict the properties and reactivity of molecules like this compound, which can guide experimental work. technion.ac.il
Prediction of Spectroscopic Data: Theoretical methods, such as those based on quantum mechanics, can be used to calculate various spectroscopic properties. technion.ac.ildtu.dk For a compound like this compound, this could include the prediction of its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C chemical shifts) and UV-visible absorption spectra. technion.ac.ilresearchgate.net These predictions are valuable for structure elucidation and for interpreting experimental data. tjnpr.org While specific in silico spectroscopic predictions for this compound are not prominently detailed in the searched literature, the methodology is a standard practice in computational chemistry. technion.ac.il
Prediction of Reaction Pathways: Computational methods can be used to explore and predict chemical reaction mechanisms and biosynthetic pathways. smu.edufrontiersin.org This involves calculating the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the most likely pathway. smu.edu For natural products, in silico analysis can help predict the genes and enzymes involved in their biosynthesis. mdpi.comias.ac.in By analyzing the genome of a source organism, researchers can identify biosynthetic gene clusters (BGCs) that may be responsible for producing compounds like this compound. mdpi.com This approach combines genomic data with chemical logic to propose a step-by-step formation of the molecule. rsc.org
Q & A
Basic: What experimental methodologies are recommended for identifying Citflavanone in plant extracts?
Answer:
this compound can be isolated using column chromatography with silica gel or Sephadex LH-20, followed by structural elucidation via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC). High-resolution mass spectrometry (HR-MS) confirms molecular weight. Comparative analysis with published spectral data (e.g., ω- and ω+ values from antioxidant studies) helps validate identity .
Advanced: How can researchers resolve contradictions in reported antioxidant activity values for this compound across studies?
Answer:
Discrepancies often arise from variations in assay conditions (e.g., DPPH vs. ABTS radical scavenging), solvent polarity, or sample purity. To address this:
- Standardize protocols using reference antioxidants (e.g., quercetin or ascorbic acid) as internal controls.
- Perform dose-response curves to calculate IC₅₀ values.
- Use computational models (e.g., ω- and Rd parameters from Table 1 in ) to contextualize activity relative to molecular structure.
Meta-analyses of raw data from multiple studies can identify systematic biases.
Basic: What in vitro and in silico models are most suitable for preliminary bioactivity screening of this compound?
Answer:
- In vitro: Use cell-free assays (e.g., DPPH scavenging, FRAP for antioxidants) or cell-based models (e.g., LPS-induced RAW 264.7 macrophages for anti-inflammatory activity).
- In silico: Molecular docking against target proteins (e.g., COX-2, NF-κB) or ADMET prediction tools (e.g., SwissADME) to assess bioavailability and toxicity.
Cross-validate results with experimental data to refine computational parameters .
Advanced: How can researchers design studies to investigate this compound’s structure-activity relationships (SAR) for drug development?
Answer:
- Synthesize derivatives with modifications to the flavanone backbone (e.g., hydroxylation, methylation).
- Test derivatives in parallel assays (e.g., antioxidant, antimicrobial) and correlate activity with electronic (ω+, ω-) and steric (Rd, Ra) parameters from computational studies .
- Apply QSAR models to predict bioactivity and prioritize compounds for synthesis.
Basic: What quality control measures are critical for ensuring this compound’s purity in pharmacological studies?
Answer:
- Purity ≥95% confirmed via HPLC-DAD/UV at λ_max ~280 nm.
- Characterize impurities using LC-MS and compare retention times with standards.
- Document solvent residues (e.g., methanol, ethyl acetate) via gas chromatography .
Advanced: How can researchers evaluate this compound’s synergistic effects with other phytochemicals in complex matrices?
Answer:
- Use combinatorial assays (e.g., checkerboard synergy testing) with fractional inhibitory concentration (FIC) indices.
- Apply metabolomics (LC-MS or GC-MS) to profile interactions in plant extracts.
- Compare observed activity to theoretical additive effects using Bliss independence or Loewe additivity models .
Basic: What in vivo models are appropriate for studying this compound’s pharmacokinetics?
Answer:
- Rodent models: Administer this compound orally/intravenously; collect plasma samples at timed intervals for LC-MS/MS analysis.
- Tissue distribution: Measure concentrations in liver, kidneys, and brain to assess blood-brain barrier penetration.
- Calculate bioavailability (AUC₀–∞) and half-life (t₁/₂) using non-compartmental modeling .
Advanced: What molecular mechanisms underlie this compound’s reported anti-inflammatory effects?
Answer:
- Use transcriptomics (RNA-seq) or proteomics (Western blot, ELISA) to quantify cytokine/chemokine levels (e.g., TNF-α, IL-6).
- Inhibit candidate pathways (e.g., MAPK, NF-κB) with pharmacological antagonists to isolate this compound’s role.
- Validate findings in primary cell cultures to reduce immortalized cell line artifacts .
Basic: How can researchers validate computational predictions of this compound’s bioactivity experimentally?
Answer:
- Compare docking scores (e.g., binding affinity in kcal/mol) with IC₅₀ values from enzyme inhibition assays.
- Perform mutagenesis studies on target proteins to confirm binding sites predicted in silico.
- Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters of ligand-receptor interactions .
Advanced: What strategies mitigate reproducibility challenges in this compound research across laboratories?
Answer:
- Publish raw data (e.g., NMR spectra, assay conditions) in supplementary materials.
- Use reference standards (e.g., USP-grade this compound) and inter-laboratory validation rounds.
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
